1-Chroman-3-YL-piperazine
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Overview
Description
1-Chroman-3-YL-piperazine is a chemical compound with the molecular formula C13H18N2O. It is a hybrid molecule consisting of a chroman ring and a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chroman-3-YL-piperazine can be synthesized through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another approach involves the Ugi reaction, which is a multi-component reaction that forms piperazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired scale and application, but typically involve similar synthetic routes as those used in laboratory settings .
Chemical Reactions Analysis
Types of Reactions
1-Chroman-3-YL-piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the chroman ring, while substitution reactions can introduce new functional groups to the piperazine moiety .
Scientific Research Applications
1-Chroman-3-YL-piperazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-Chroman-3-YL-piperazine involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with neurotransmitter receptors, such as dopamine and serotonin receptors, which can modulate their activity. This interaction can lead to various pharmacological effects, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Another compound with a piperazine moiety, known for its antimicrobial and antipsychotic activities.
4-Methyl-3-(4-arylpiperazin-1-yl)cinnolines: Compounds with similar structural features, investigated for their antifungal and antitumor activities.
Uniqueness
1-Chroman-3-YL-piperazine is unique due to its hybrid structure combining a chroman ring and a piperazine moiety. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H18N2O |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-chromen-3-yl)piperazine |
InChI |
InChI=1S/C13H18N2O/c1-2-4-13-11(3-1)9-12(10-16-13)15-7-5-14-6-8-15/h1-4,12,14H,5-10H2 |
InChI Key |
OJIQXKAKXURCGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2CC3=CC=CC=C3OC2 |
Origin of Product |
United States |
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